(R)-methyl 2-(isopropylamino)butanoate
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Overview
Description
®-Methyl 2-(isopropylamino)butanoate is an organic compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-methyl 2-(isopropylamino)butanoate typically involves the reaction of acetone with trimethoxymethane . The process includes several steps:
Formation of the Intermediate: Acetone reacts with trimethoxymethane under acidic conditions to form an intermediate.
Amine Addition: The intermediate is then reacted with isopropylamine to introduce the isopropylamino group.
Esterification: Finally, the product is esterified to form ®-methyl 2-(isopropylamino)butanoate.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: ®-Methyl 2-(isopropylamino)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) or other amines can be used under basic conditions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-Methyl 2-(isopropylamino)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-methyl 2-(isopropylamino)butanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors in biological systems, influencing their activity.
Pathways Involved: The compound can modulate metabolic pathways, potentially affecting processes such as signal transduction, energy production, and cellular communication.
Comparison with Similar Compounds
(S)-Methyl 2-(isopropylamino)butanoate: The enantiomer of ®-methyl 2-(isopropylamino)butanoate, with similar chemical properties but different biological activity.
Methyl 2-(tert-butylamino)butanoate: A structurally similar compound with a tert-butyl group instead of an isopropyl group.
Methyl 2-(ethylamino)butanoate: Another analog with an ethyl group replacing the isopropyl group.
Uniqueness: ®-Methyl 2-(isopropylamino)butanoate is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer and other analogs .
Properties
IUPAC Name |
methyl (2R)-2-(propan-2-ylamino)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-5-7(8(10)11-4)9-6(2)3/h6-7,9H,5H2,1-4H3/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUHGXXMBHEUOC-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)NC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)OC)NC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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